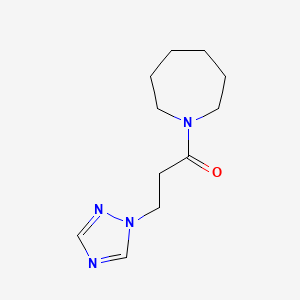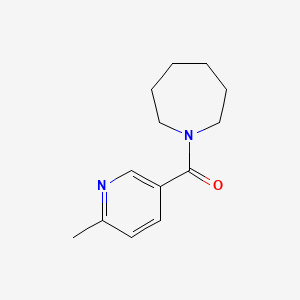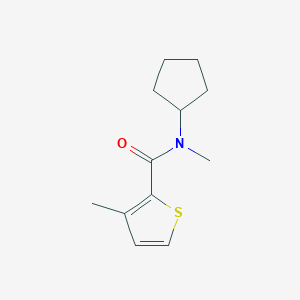![molecular formula C18H17N3O B7508370 1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone, also known as IQ-1E, is a small molecule compound that has gained attention in the scientific community for its potential applications in cancer research.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone involves its ability to inhibit the activity of tankyrase enzymes, which are involved in the regulation of the Wnt/β-catenin signaling pathway. By inhibiting tankyrase activity, this compound blocks the degradation of Axin, a protein that plays a critical role in the regulation of the Wnt/β-catenin signaling pathway. This leads to the accumulation of Axin, which in turn inhibits the activity of β-catenin, a transcription factor that is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
In addition to its effects on the Wnt/β-catenin signaling pathway, this compound has been shown to have other biochemical and physiological effects. For example, it has been found to induce autophagy, a cellular process that plays a role in the degradation of damaged or unwanted cellular components. It has also been shown to inhibit the activity of the proteasome, a complex of proteins that is involved in the degradation of proteins in the cell.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone is its specificity for tankyrase enzymes, which reduces the potential for off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone. One area of interest is the development of more potent and selective tankyrase inhibitors. Another area of interest is the exploration of this compound's potential applications in other areas of cancer research, such as immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone involves a multi-step process that begins with the reaction of 2-bromopyridine with N-methylpiperazine to form 2-(1-methylpiperazin-4-yl)pyridine. This intermediate compound is then reacted with 2-chloroacetophenone to form this compound. The final product is purified using column chromatography.
Applications De Recherche Scientifique
1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone has been shown to have potential applications in cancer research. Specifically, it has been found to inhibit the Wnt/β-catenin signaling pathway, which is known to play a role in the development and progression of cancer. Inhibition of this pathway has been shown to reduce tumor growth and metastasis in preclinical models of cancer.
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(12-15-13-20-10-4-3-9-17(20)19-15)21-11-5-7-14-6-1-2-8-16(14)21/h1-4,6,8-10,13H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSMFMMZNGRPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)


![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)



![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)
